N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of functional groups such as the benzoxazole ring, hydroxyl group, and methoxybenzamide moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide typically involves multiple steps:
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Formation of the Benzoxazole Ring: : The initial step involves the synthesis of the benzoxazole ring. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under acidic conditions.
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Introduction of the Hydroxyl Group: : The hydroxyl group is introduced through a substitution reaction. This can be done by reacting the benzoxazole derivative with a phenol derivative under basic conditions.
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Formation of the Benzamide Moiety: : The final step involves the coupling of the benzoxazole derivative with 4-methoxybenzoic acid to form the benzamide moiety. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
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Substitution: : The chloro group in the benzoxazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has been explored for various scientific research applications:
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Medicinal Chemistry: : It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
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Biological Studies: : The compound can be used to study the inhibition of specific enzymes or pathways involved in disease processes.
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Industrial Applications: : It can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. The hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzoxazole derivative with antimicrobial properties.
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Known for its potential as an anticancer agent.
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which enhance its ability to form hydrogen bonds and interact with biological targets. This dual functionality can lead to improved efficacy and selectivity in its biological activities.
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-15-6-2-12(3-7-15)20(26)23-14-5-8-18(25)16(11-14)21-24-17-10-13(22)4-9-19(17)28-21/h2-11,25H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSMCUWONYICPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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